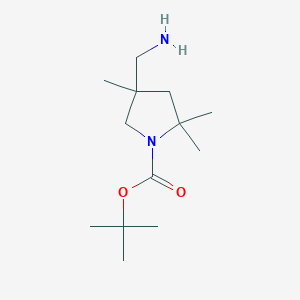

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate

Descripción

tert-Butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an aminomethyl substituent at position 4, and two methyl groups at positions 2 and 3. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for applications such as protease inhibition, ligand design, and peptide mimetics . The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate moiety during synthetic steps, while the aminomethyl group provides a site for further functionalization, such as amide coupling or Schiff base formation .

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-13(6,8-14)7-12(15,4)5/h7-9,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDNSHFJFKTDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)(C)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparación Con Compuestos Similares

tert-Butyl (2R,4R)-4-amino-2-ethylpyrrolidine-1-carboxylate

- Core Structure: Pyrrolidine with ethyl and amino substituents.

- Key Differences: Replaces the aminomethyl group with an ethyl group at position 2 and an amino group at position 4.

- Impact: Reduced hydrogen-bonding capacity due to the absence of aminomethyl, but enhanced lipophilicity from the ethyl group. This derivative is more suited for hydrophobic interactions in drug design .

(S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate

- Core Structure: Pyrrolidine with a 2-aminoethyl side chain.

- Key Differences: Aminoethyl substituent at position 2 instead of aminomethyl at position 4.

- Impact: Altered spatial orientation affects binding to chiral targets, such as G-protein-coupled receptors (GPCRs). The extended aminoethyl chain may improve membrane permeability .

Piperidine-Based Analogues

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate

- Core Structure : Piperidine (6-membered ring) instead of pyrrolidine (5-membered).

- Key Differences : Larger ring size reduces ring strain and increases conformational flexibility.

tert-Butyl 4-ethynyl-4-methylpiperidine-1-carboxylate

- Core Structure : Piperidine with ethynyl and methyl groups at position 4.

- Key Differences: Ethynyl group replaces aminomethyl.

- Impact : The ethynyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating bioconjugation in probe synthesis .

Functional Group Variations

tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate

- Core Structure: Piperidine with aminomethyl and 4-fluorobenzyl groups.

- Key Differences : Addition of a fluorinated benzyl group enhances π-π stacking with aromatic residues in enzyme active sites.

- Impact : Improved binding affinity to targets like serotonin receptors, with fluorine contributing to metabolic stability .

tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

- Core Structure : Fluorinated piperidine with hydroxymethyl.

- Impact : Increased solubility in aqueous media, making it suitable for formulation in parenteral drugs .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate | Pyrrolidine | 2,2,4-trimethyl, 4-aminomethyl | 242.34* | Not Provided | Protease inhibitors, Ligands |

| tert-Butyl (2R,4R)-4-amino-2-ethylpyrrolidine-1-carboxylate | Pyrrolidine | 2-ethyl, 4-amino | 228.33* | EN300-46902890 | Hydrophobic drug scaffolds |

| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | Piperidine | 4-aminomethyl | 228.32* | 159635-49-1 | Kinase inhibitors |

| tert-Butyl 4-ethynyl-4-methylpiperidine-1-carboxylate | Piperidine | 4-ethynyl, 4-methyl | 223.30* | 1363383-17-8 | Bioconjugation probes |

| tert-Butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate | Piperidine | 4-aminomethyl, 4-(4-fluorobenzyl) | 348.44* | Not Provided | Serotonin receptor modulation |

*Molecular weights calculated based on formula; exact values may vary.

Actividad Biológica

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with notable biological activities. This article explores its structure, synthesis, and various biological activities backed by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 135632-53-0

- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, alongside a tert-butyl ester group that enhances its stability and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Starting Material : 2,2,4-trimethylpyrrolidine.

- Amination Reaction : Introduction of the aminomethyl group.

- Esterification : Formation of the tert-butyl ester via reaction with tert-butanol.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains:

- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to depolarization and subsequent cell death.

Case Studies

- Study on Antibacterial Properties :

- Selectivity and Toxicity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Notes |

|---|---|---|---|

| This compound | Pyrrolidine ring with tert-butyl ester | Effective against MRSA and VREfm | Disrupts bacterial membranes |

| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Piperidine ring | Moderate activity against Gram-positive bacteria | Different ring structure may affect activity |

| Tert-butyl 4-(aminomethyl)phenylcarbamate | Phenyl group instead of pyrrolidine | Limited data available | Potential for different biological activity |

Q & A

Q. Basic

Q. Advanced

- Quantum Chemical Calculations : Density Functional Theory (DFT) to predict electronic properties and optimize geometries .

- Molecular Dynamics (MD) : Simulations to study conformational flexibility and solvent interactions .

How can researchers address contradictions in reported synthetic yields or purity?

Advanced

Discrepancies often arise from variations in:

- Catalyst Loadings : E.g., triethylamine vs. DMAP in acylation reactions .

- Chromatographic Conditions : Solvent polarity adjustments (e.g., ethyl acetate/hexane gradients) to improve separation .

- Analytical Validation : Cross-validation using HPLC (e.g., ≥95% purity thresholds) and differential scanning calorimetry (DSC) for polymorph identification .

What are the structural analogs of this compound, and how do their properties compare?

Q. Advanced

What methodologies are recommended for studying biological interactions of this compound?

Q. Advanced

- Surface Plasmon Resonance (SPR) : To quantify binding affinities (K) with target proteins .

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of ligand-receptor interactions .

- Cellular Assays : Use of fluorescent probes (e.g., FITC-labeled derivatives) to track intracellular localization .

How can computational tools predict the reactivity of functional groups in this compound?

Q. Advanced

- QSAR Modeling : Relate substituent effects (e.g., methyl vs. methoxy groups) to reaction rates .

- Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

- Docking Studies : AutoDock Vina to predict binding modes in enzyme active sites .

What are the critical considerations for handling and storage to ensure compound stability?

Q. Basic

- Storage : –20°C under argon to prevent Boc-group hydrolysis .

- Handling : Use of gloveboxes for moisture-sensitive reactions .

- Safety : Adherence to GHS guidelines (e.g., P264: Wash skin thoroughly after handling) .

How does the tert-butyl group influence the compound’s physicochemical properties?

Q. Basic

- Steric Effects : Hinders nucleophilic attack on the carbamate group, enhancing stability .

- Lipophilicity : Increases logP (e.g., ~2.5 for tert-butyl derivatives), impacting solubility .

- Thermal Stability : Decomposition temperatures >150°C observed via TGA .

What advanced purification techniques are effective for isolating enantiomerically pure samples?

Q. Advanced

- Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

- Supercritical Fluid Chromatography (SFC) : CO-methanol mobile phases for rapid separations .

- Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral acids (e.g., tartaric acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.